N~1~-(3,5-dichlorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(3,5-dichlorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DCMIG, is a chemical compound that has been studied extensively for its potential applications in scientific research. DCMIG is a member of the glycine transporter (GlyT) inhibitor family and has been shown to have promising effects on the central nervous system.
Mechanism of Action
N~1~-(3,5-dichlorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive inhibitor of the GlyT transporter, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT, this compound increases the concentration of glycine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects on the central nervous system. These include increased levels of glycine in the synapse, enhanced NMDA receptor function, and improved cognitive performance in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N~1~-(3,5-dichlorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide as a research tool is its specificity for the GlyT transporter, which makes it a valuable tool for investigating the role of glycine in the central nervous system. However, there are also limitations to its use, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are a number of potential future directions for research on N~1~-(3,5-dichlorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide and related compounds. These include investigations into its potential as a treatment for neurological disorders, studies on its interactions with other neurotransmitter systems, and the development of more specific and potent GlyT inhibitors. Additionally, there is potential for the use of this compound in combination with other drugs to enhance their efficacy and reduce side effects.
Scientific Research Applications
N~1~-(3,5-dichlorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. One of the primary areas of research has been the investigation of this compound's effects on the central nervous system, particularly its potential as a treatment for neurological disorders such as schizophrenia and Alzheimer's disease.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2IN2O3S/c1-24(22,23)20(14-4-2-12(18)3-5-14)9-15(21)19-13-7-10(16)6-11(17)8-13/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRGTTVXEQMBJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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